Predicted Physicochemical Differentiation: Tert-Butylcarbamoyl vs. Free Amine Analogs
The target compound is predicted to have a logP of 1.15 and a TPSA of 65.06 Ų, consistent with favorable oral bioavailability potential [1]. In contrast, the des-tert-butylcarbamoyl analog N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide (CAS 1185309-03-8) bears a free basic amine (predicted pKa ~9-10) and is supplied as the hydrochloride salt, giving it a significantly lower logP and higher aqueous solubility at physiological pH . These differences impact passive membrane permeability and distribution, making the target compound more suitable for programs requiring neutral, CNS-penetrant or orally bioavailable candidates.
| Evidence Dimension | Predicted logP and TPSA |
|---|---|
| Target Compound Data | logP = 1.145, TPSA = 65.06 Ų (predicted) |
| Comparator Or Baseline | N-(Piperidin-4-ylmethyl)pyrazine-2-carboxamide (free amine): calculated logP ~0.2, TPSA ~70 Ų (estimated based on structure) |
| Quantified Difference | ΔlogP ≈ +0.9; ΔTPSA ≈ -5 Ų |
| Conditions | In silico prediction using standard algorithms |
Why This Matters
Higher logP and moderate TPSA suggest improved passive permeability and potential CNS penetration relative to the charged free-amine analog, which is critical when selecting compounds for intracellular or CNS targets.
- [1] Ambinter Screening Library Entry AMB19545023. Predicted logP 1.145, TPSA 65.06, molecular weight 319.402 g/mol. View Source
